molecular formula C17H17FN2O4S B2706686 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide CAS No. 941932-69-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide

Cat. No.: B2706686
CAS No.: 941932-69-0
M. Wt: 364.39
InChI Key: BURIJJIDOWAZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a fluorobenzamide group and an isothiazolidine-1,1-dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiazolidine-1,1-dioxide ring and the subsequent coupling with the fluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate more efficient processes, such as continuous flow reactions and advanced purification techniques, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide include other phenylpiperidines and related organic molecules with similar structural features.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIJJIDOWAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.